molecular formula C14H22O B1655586 Phenol, 2-(1,1,3,3-tetramethylbutyl)- CAS No. 3884-95-5

Phenol, 2-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B1655586
CAS No.: 3884-95-5
M. Wt: 206.32 g/mol
InChI Key: XSXWOBXNYNULJG-UHFFFAOYSA-N
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Description

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as o-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound with the molecular formula C14H22O. It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1,1,3,3-tetramethylbutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-(1,1,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves the same alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site, thereby preventing substrate binding. This compound also interacts with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(1,1,3,3-tetramethylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bulky substituent provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring selective inhibition or stabilization .

Properties

IUPAC Name

2-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWOBXNYNULJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042271
Record name 2-(1,1,3,3-Tetramethylbutyl)phenol
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3884-95-5, 27193-28-8
Record name 2-(1,1,3,3-Tetramethylbutyl)phenol
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Record name Phenol, 2-(1,1,3,3-tetramethylbutyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Octylphenol
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Record name Phenol, (1,1,3,3-tetramethylbutyl)-
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Record name Phenol, 2-(1,1,3,3-tetramethylbutyl)-
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Record name 2-(1,1,3,3-Tetramethylbutyl)phenol
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Record name o-(1,1,3,3-tetramethylbutyl)phenol
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Record name (1,1,3,3-tetramethylbutyl)phenol
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Record name TERT-OCTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: tert-Octylphenol (OP) primarily interacts with estrogen receptors (ERs), specifically ERα and ERβ. [, , ] This interaction can lead to a variety of downstream effects, including:

  • Estrogenic activity: OP can mimic the effects of estrogen in the body, albeit with much lower potency than natural estrogens. [, , ] This can lead to alterations in reproductive development and function.
  • Disruption of hormone signaling: OP can interfere with the normal signaling pathways of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin. [] This disruption can have significant impacts on reproductive health and behavior.
  • Developmental toxicity: Studies in zebrafish have shown that OP exposure during embryonic development can lead to cardiovascular defects, including pericardial edema and irregular heart development. []
  • Neurodevelopmental toxicity: Perinatal exposure to OP in mice has been linked to decreased neuronal progenitor proliferation and increased apoptosis, resulting in cognitive and behavioral deficits in offspring. []

A:

  • Molecular Weight: 206.33 g/mol []

ANone: The provided research focuses on OP's environmental and toxicological profile. There is no information regarding catalytic properties or applications.

A: Molecular docking simulations have been employed to investigate the binding interactions of OP with androgen receptors (AR) and progesterone receptors (PR). [] These studies revealed that OP can bind to both receptors, suggesting a potential mechanism for its endocrine-disrupting effects.

A: The presence and position of the hydroxyl group on the phenol ring are crucial for OP's estrogenic activity. [] Studies comparing OP with other alkylphenols, such as 4-nonylphenol, have shown that differences in the alkyl chain length can also affect their potency and selectivity for ER subtypes. [, ]

A: According to the Substance Data Sheet, OP is classified as "dangerous to the environment" under EU Directive 67/548/EEC. [] This classification indicates the need for responsible handling, use, and disposal to minimize environmental risks.

A: Studies in rats have shown that OP is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.3 hours. [] Gender differences in OP metabolism have been observed, with faster metabolism in male rats. [] OP has been detected in various tissues, including reproductive organs, suggesting its potential for direct endocrine-like effects. []

ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to OP.

ANone: OP has been shown to have various toxic effects, including:

  • Endocrine disruption: OP can bind to estrogen receptors, potentially interfering with normal hormonal signaling and contributing to reproductive and developmental issues. [, , ]
  • Developmental toxicity: Exposure to OP during embryonic development has been linked to cardiovascular defects in zebrafish. []
  • Neurotoxicity: Perinatal OP exposure in mice has been associated with impaired brain development and behavioral abnormalities. []

ANone: The provided research does not discuss drug delivery or targeting strategies for OP. As an environmental contaminant, the focus is on understanding and mitigating its exposure and effects.

A: While specific biomarkers for OP exposure are not discussed, researchers have investigated changes in gene expression, hormone levels, and reproductive organ morphology as indicators of OP's endocrine-disrupting effects. [, , ]

ANone: Several analytical techniques are employed to detect and quantify OP in environmental samples and biological matrices:

  • Gas chromatography-mass spectrometry (GC-MS): This technique provides high sensitivity and selectivity for OP analysis, especially after derivatization to enhance volatility. [, ]
  • High-performance liquid chromatography (HPLC): This versatile technique can separate and quantify OP in various matrices, including water, sediment, and biological samples. [, ]
  • Micellar electrokinetic chromatography (MEKC): This technique offers a rapid and efficient method for separating and determining OP in water samples. []
  • Enzyme-linked immunosorbent assay (ELISA): While not directly measuring OP, ELISA has been used to detect antibodies against Corynebacterium equi in foals, with OP playing a role in the antigen preparation. []

ANone: OP is a persistent environmental contaminant that raises concerns about its ecological impact:

  • Endocrine disruption in wildlife: OP's estrogenic activity can disrupt the endocrine systems of aquatic organisms, leading to feminization of males and reproductive problems. [, ]
  • Persistence and bioaccumulation: OP can persist in the environment and bioaccumulate in organisms, potentially leading to long-term exposure and adverse effects. [, ]
  • Biodegradation: While OP can be biodegraded by certain microorganisms, this process can be slow and dependent on environmental conditions. [, ]

A: OP has limited water solubility, with reported values ranging from 5 to 12.6 mg/L at different temperatures. [] This low solubility influences its behavior in aquatic environments and its bioavailability to organisms.

ANone: Validation studies for OP analytical methods typically involve assessing:

  • Linearity: Ensuring a linear relationship between the instrument response and analyte concentration over a specified range. [, ]
  • Accuracy: Determining the closeness of measured values to the true value, often assessed through recovery experiments. [, ]
  • Precision: Evaluating the reproducibility of measurements, typically expressed as the coefficient of variation. [, ]
  • Specificity: Ensuring the method can distinguish OP from other compounds in the sample matrix. [, ]

ANone: Finding safer alternatives to OP is an active area of research. Potential substitutes include:

  • Alkylphenol ethoxylate (APEO)-free surfactants: These surfactants offer similar cleaning properties without the endocrine-disrupting potential of APEOs and their degradation products like OP. []
  • Bio-based surfactants: Surfactants derived from renewable resources, such as plant oils and sugars, offer a more sustainable and potentially less toxic alternative to OP. []

ANone: Effective waste management strategies for OP include:

  • Source reduction: Minimizing the use of OP-containing products and promoting the use of safer alternatives can help reduce its release into the environment. []
  • Wastewater treatment: Advanced wastewater treatment technologies, such as ozonation and activated carbon filtration, can remove OP from wastewater before it enters the environment. []
  • Bioremediation: Utilizing microorganisms capable of degrading OP can be an effective strategy for remediating contaminated soil and water. []

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